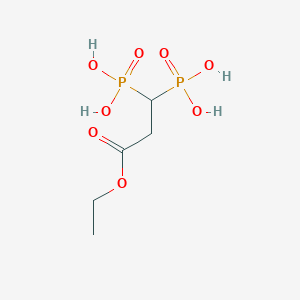
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) is a chemical compound that belongs to the class of phosphonic acids It is characterized by the presence of two phosphonic acid groups attached to a central carbon atom, which is also bonded to an ethoxy group and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) typically involves the reaction of ethyl acetoacetate with phosphorus trichloride and water. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products. The reaction is typically carried out at a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of (3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) can be achieved through a continuous process involving the same reactants and conditions as the laboratory synthesis. The use of continuous reactors allows for better control of reaction parameters and higher yields. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a precursor for the synthesis of other phosphonic acid derivatives.
Medicine: It is investigated for its potential use in the treatment of bone diseases and as an anti-cancer agent.
Industry: The compound is used in water treatment, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of (3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) involves its ability to bind to metal ions and inhibit the activity of enzymes that require these ions as cofactors. The compound can chelate metal ions such as calcium, magnesium, and iron, thereby preventing their participation in enzymatic reactions. This property is particularly useful in the treatment of bone diseases, where the inhibition of bone resorption is desired.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etidronic acid:
Phosphonic acid: The parent compound of the class of phosphonic acids, used in various chemical applications.
Aminomethylphosphonic acid: A derivative with applications in agriculture and industry.
Uniqueness
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of both an ethoxy group and a ketone group allows for a diverse range of chemical reactions and applications that are not possible with simpler phosphonic acids.
Eigenschaften
CAS-Nummer |
110452-40-9 |
|---|---|
Molekularformel |
C5H12O8P2 |
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
(3-ethoxy-3-oxo-1-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C5H12O8P2/c1-2-13-4(6)3-5(14(7,8)9)15(10,11)12/h5H,2-3H2,1H3,(H2,7,8,9)(H2,10,11,12) |
InChI-Schlüssel |
LSOKSHGKYYEPFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




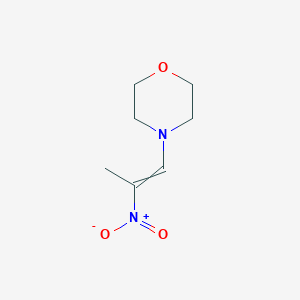
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
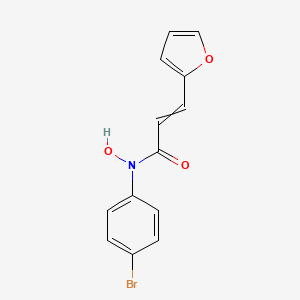


![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
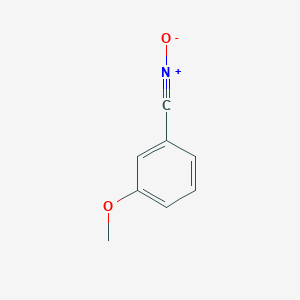
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
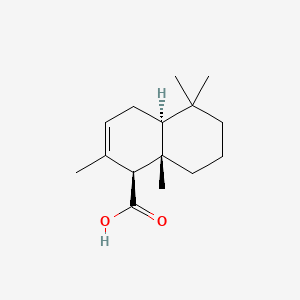
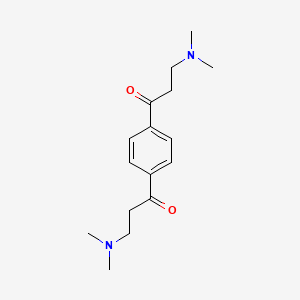
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
